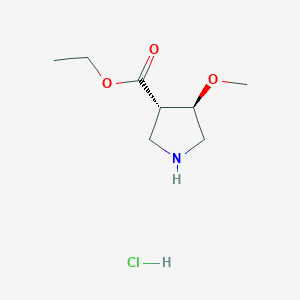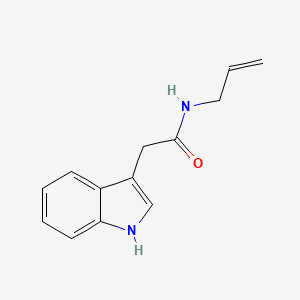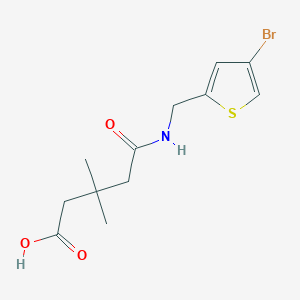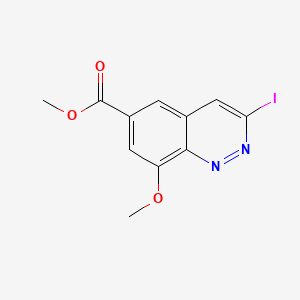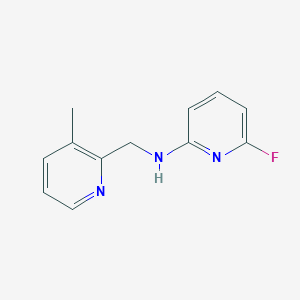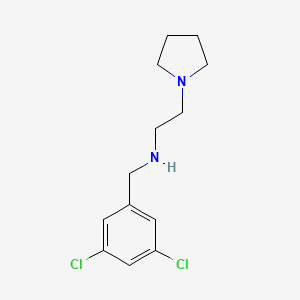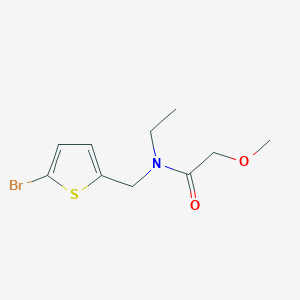
n-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Formation of the Intermediate: The 5-bromothiophene is then reacted with an appropriate alkylating agent, such as methyl iodide, to form the intermediate 5-bromothiophen-2-ylmethyl.
Amidation: The intermediate is then subjected to amidation with N-ethyl-2-methoxyacetamide under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used in studies related to its biological activity, such as antimicrobial or anticancer properties.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromothiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide: A structurally similar compound with a different alkyl group.
2-Methoxy-N-(thiophen-2-ylmethyl)acetamide: A compound with a similar functional group but lacking the bromine atom.
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. The combination of the thiophene ring and the methoxyacetamide group imparts specific electronic and steric properties, making it a versatile building block for various applications.
Propriétés
Formule moléculaire |
C10H14BrNO2S |
|---|---|
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-N-ethyl-2-methoxyacetamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(10(13)7-14-2)6-8-4-5-9(11)15-8/h4-5H,3,6-7H2,1-2H3 |
Clé InChI |
DXDGQZRLRFHFIG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(S1)Br)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


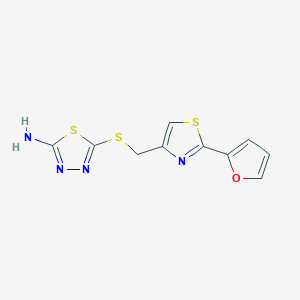

![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)
